3-Bromo-5-methylaniline
Overview
Description
3-Bromo-5-methylaniline: is an organic compound with the molecular formula C7H8BrN . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a bromine atom at the third position and a methyl group at the fifth position. This compound is commonly used as an intermediate in the synthesis of pharmaceuticals and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-5-methylaniline can be synthesized through several methods. One common method involves the nitration of 3-bromo-5-methylbenzene to form 3-bromo-5-methyl-2-nitrobenzene, followed by reduction of the nitro group to an amine . Another method involves the direct bromination of 5-methylaniline under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These processes are optimized for high yield and purity, using catalysts and specific reaction conditions to ensure efficient conversion .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-methylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atom, forming 5-methylaniline.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.
Major Products:
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: The major product is 5-methylaniline.
Substitution: Products vary depending on the nucleophile used, resulting in different substituted anilines.
Scientific Research Applications
Chemistry: 3-Bromo-5-methylaniline is used as a building block in organic synthesis. It is a precursor for the synthesis of various heterocyclic compounds and other complex organic molecules .
Biology: In biological research, it is used to study the effects of brominated anilines on biological systems. It serves as a model compound to understand the behavior of similar compounds in biological environments .
Medicine: The compound is used in the development of pharmaceuticals. It is an intermediate in the synthesis of drugs that target specific biological pathways .
Industry: In the chemical industry, this compound is used as an intermediate in the production of dyes, agrochemicals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-bromo-5-methylaniline depends on its specific applicationThe bromine atom and the amine group play crucial roles in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
3-Bromoaniline: Similar structure but lacks the methyl group at the fifth position.
5-Methylaniline: Similar structure but lacks the bromine atom at the third position.
3-Bromo-5-chloroaniline: Similar structure but has a chlorine atom instead of a methyl group at the fifth position.
Uniqueness: 3-Bromo-5-methylaniline is unique due to the presence of both a bromine atom and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
3-bromo-5-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-2-6(8)4-7(9)3-5/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZRPAWCIFTHNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40996094 | |
Record name | 3-Bromo-5-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40996094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74586-53-1 | |
Record name | 3-Bromo-5-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74586-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-methylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074586531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromo-5-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40996094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-5-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.826 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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